3-Pyridinepropionic acid
Overview
Description
3-Pyridinepropionic acid: is an organic compound with the molecular formula C8H9NO2 . It is a derivative of pyridine, where a propionic acid group is attached to the third position of the pyridine ring. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.
Mechanism of Action
3-Pyridinepropionic acid, also known as 3-(3-Pyridyl)propionic acid, is an organic compound with the molecular formula C8H9NO2 . This compound has been used in various applications, including the synthesis of coordination polymers . .
Target of Action
It’s known that this compound is commonly used as a ligand to make coordination polymers .
Mode of Action
As a ligand, it likely interacts with metal ions to form coordination polymers .
Biochemical Pathways
Its role in the formation of coordination polymers suggests it may influence metal ion homeostasis and related biochemical pathways .
Result of Action
Its role in the formation of coordination polymers suggests it may influence the structure and properties of materials in which these polymers are incorporated .
Biochemical Analysis
Biochemical Properties
3-Pyridinepropionic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various metal ions such as silver (Ag), copper (Cu), and zinc (Zn) to form coordination polymers . These interactions are crucial for the formation of stable complexes that can be used in various applications, including fluorescence enhancement in sol-gels . The compound’s ability to chelate rare-earth ions like europium (Eu) and terbium (Tb) further highlights its importance in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by interacting with various biomolecules, including enzymes and proteins. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s role in forming coordination polymers can affect the cellular uptake and distribution of metal ions, thereby influencing cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a bidentate chelating agent, forming stable complexes with metal ions. These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to enhance fluorescence in sol-gels is also attributed to its molecular interactions with rare-earth ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can form stable coordination polymers, which maintain their structure and function over extended periods . The degradation of these polymers can lead to changes in their biochemical properties and interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing fluorescence in sol-gels. At higher doses, it can cause toxic or adverse effects, including irritation to the respiratory system and skin . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It participates in the formation of coordination polymers, which can influence metabolic flux and metabolite levels . The compound’s interactions with metal ions also play a role in its metabolic pathways, affecting the overall biochemical processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The ability of this compound to form stable complexes with metal ions also influences its transport and distribution within biological systems .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or the endoplasmic reticulum . These localizations are essential for the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyridinepropionic acid can be synthesized through several methods. One common method involves the reduction of 3-pyridineacrylic acid. The reaction typically uses hydrogen gas in the presence of a palladium catalyst under mild conditions. The reaction proceeds as follows:
3-Pyridineacrylic acid+H2Pd/C3-Pyridinepropionic acid
Another method involves the hydrolysis of 3-pyridinepropionitrile. This reaction is carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions:
3-Pyridinepropionitrile+H2OHCl3-Pyridinepropionic acid+NH3
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-pyridineacrylic acid. The process involves the use of a palladium on carbon catalyst and hydrogen gas under controlled temperature and pressure conditions. The reaction is efficient and yields high purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinepropionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol group.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-pyridinepropanol.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
3-Pyridinepropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand to form coordination polymers with metals such as silver, copper, and zinc. These coordination polymers have unique structural and luminescent properties.
Biology: It serves as a chelating agent for rare-earth ions like europium and terbium, enhancing fluorescence in biological assays.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: It is used in the synthesis of various organic compounds and materials, including polymers and catalysts.
Comparison with Similar Compounds
3-Pyridinepropionic acid can be compared with other similar compounds, such as:
2-Pyridinepropionic acid: The propionic acid group is attached to the second position of the pyridine ring. It has different coordination properties and reactivity compared to this compound.
3-Pyridylacetic acid: The carboxylic acid group is directly attached to the pyridine ring without the propionic chain. It has different solubility and reactivity.
4-Pyridinepropionic acid: The propionic acid group is attached to the fourth position of the pyridine ring. It has different steric and electronic properties.
The uniqueness of this compound lies in its specific position of the propionic acid group, which influences its coordination behavior and reactivity, making it suitable for specific applications in coordination chemistry and material science.
Properties
IUPAC Name |
3-pyridin-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGXIUUWINKTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293459 | |
Record name | 3-Pyridinepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-19-4 | |
Record name | 3-Pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3724-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinepropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinepropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PYRIDINEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPK99G68KH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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